1-(4-Vinylphenyl)ethanamine
Overview
Description
. This compound features a vinyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is a versatile compound used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Vinylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzyl chloride with ammonia or an amine under basic conditions . Another method includes the reduction of 4-vinylbenzyl cyanide using hydrogen in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Vinylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The vinyl group allows for various substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.
Substitution: Reagents such as halogens (Cl2, Br2) and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or hydrocarbons .
Scientific Research Applications
1-(4-Vinylphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Vinylphenyl)ethanamine involves its interaction with various molecular targets and pathways. The vinyl group allows it to participate in addition and polymerization reactions, while the ethanamine moiety can interact with biological receptors and enzymes. These interactions can lead to diverse biological effects, depending on the specific context and application .
Comparison with Similar Compounds
- 1-(4-Ethenylphenyl)ethanamine
- Benzenemethanamine, 4-ethenyl-α-methyl-
- 1-(4-Vinylphenyl)ethan-1-amine
Comparison: 1-(4-Vinylphenyl)ethanamine is unique due to its specific structural features, such as the vinyl group attached to the phenyl ring. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the vinyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-ethenylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQOHNKBFDWGEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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